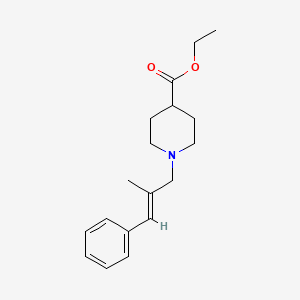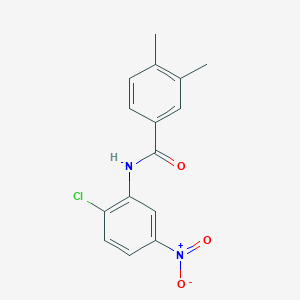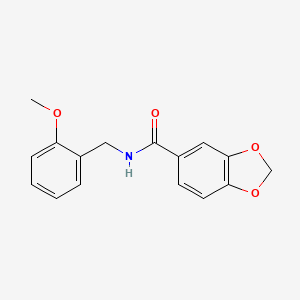
N,4-dimethyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-dimethyl-N'-(3-phenyl-2-propen-1-ylidene)benzenesulfonohydrazide, commonly known as DPBSH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DPBSH belongs to the class of hydrazones, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of DPBSH is not fully understood. However, it has been suggested that DPBSH exerts its biological activities through the inhibition of various enzymes and signaling pathways. DPBSH has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. DPBSH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
DPBSH has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. DPBSH has also been shown to reduce inflammation and oxidative stress. In addition, DPBSH has been reported to exhibit neuroprotective effects by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
DPBSH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits diverse biological activities. However, DPBSH also has some limitations. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.
Zukünftige Richtungen
There are several future directions for the research on DPBSH. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential toxicity and side effects in more detail. In addition, DPBSH could be further developed as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, DPBSH is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It exhibits diverse biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities. DPBSH has the potential to be used in the development of novel drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action, potential toxicity, and side effects.
Synthesemethoden
DPBSH can be synthesized through the reaction of 4-dimethylaminobenzaldehyde and 3-phenylpropenal in the presence of hydrazine hydrate and sulfuric acid. The reaction yields a yellow crystalline solid, which is then recrystallized from ethanol to obtain pure DPBSH.
Wissenschaftliche Forschungsanwendungen
DPBSH has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities. DPBSH has also been shown to possess antioxidant and neuroprotective properties. Due to its diverse biological activities, DPBSH has the potential to be used in the development of novel drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N,4-dimethyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-15-10-12-17(13-11-15)22(20,21)19(2)18-14-6-9-16-7-4-3-5-8-16/h3-14H,1-2H3/b9-6+,18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBWIDLNEVXLTK-RZZDJWKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)/N=C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5693492.png)
![1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)

![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)



![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)